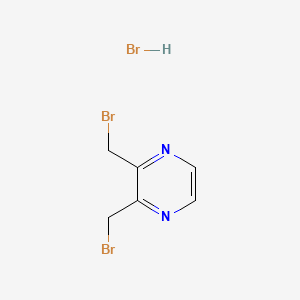

2,3-Bis(bromomethyl)pyrazine hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7Br3N2 |

|---|---|

Molecular Weight |

346.85 g/mol |

IUPAC Name |

2,3-bis(bromomethyl)pyrazine;hydrobromide |

InChI |

InChI=1S/C6H6Br2N2.BrH/c7-3-5-6(4-8)10-2-1-9-5;/h1-2H,3-4H2;1H |

InChI Key |

ZESHAIMXLXRKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)CBr)CBr.Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Bromomethyl Pyrazine Hydrobromide

Precursor Synthesis and Functionalization Pathways

The synthesis of the target compound fundamentally relies on the initial preparation of a pyrazine (B50134) ring bearing two adjacent methyl groups, namely 2,3-dimethylpyrazine. This precursor serves as the scaffold upon which the necessary functional groups are installed.

Synthesis of Pyrazine Scaffolds with Methyl Functionalities

The common precursor for 2,3-Bis(bromomethyl)pyrazine (B3121291) hydrobromide is 2,3-dimethylpyrazine. Several methods exist for its synthesis, often involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

One established method involves the reaction of ethylenediamine with butanedione (also known as diacetyl). The process typically begins by adding ethylenediamine and 95% ethanol to a reactor and cooling the mixture to 0°C. A solution of butanedione in ethanol is then added dropwise. After a period of reflux, a catalyst system, such as potassium hydroxide and a metal oxide, is introduced, and the mixture is refluxed for an extended period, often around 18 hours. Following cooling and catalyst removal, the product is isolated through extraction and purified by distillation. google.com

Another approach starts from 2,3-dimethyl-5,6-dihydropyrazine. This raw material is dissolved in an organic solvent, and a metal hydroxide is added. The mixture is heated while air is bubbled through it, acting as an oxidant. This oxidative dehydrogenation process converts the dihydropyrazine into 2,3-dimethylpyrazine, which can then be separated and purified. google.com

| Method | Reactants | Key Reagents/Catalysts | Conditions | Outcome |

| Condensation | Ethylenediamine, Butanedione | Potassium hydroxide, Metal oxide, Ethanol | 0°C initially, then reflux for 18h | 2,3-Dimethylpyrazine google.com |

| Dehydrogenation | 2,3-Dimethyl-5,6-dihydropyrazine | Metal hydroxide, Air (oxidant) | Heating and stirring in an organic solvent | 2,3-Dimethylpyrazine google.com |

An alternative route to functionalized pyrazine scaffolds involves the oxidation of quinoxaline. For instance, 2,3-pyrazinedicarboxylic acid can be synthesized by oxidizing quinoxaline with potassium permanganate or sodium chlorate in an acidic system. orgsyn.orggoogle.com This dicarboxylic acid can then be a starting point for further derivatization to obtain the desired methyl functionalities, although this is a more circuitous route than direct condensation.

Strategies for Introduction of Bromine Atoms into Alkyl Side Chains

Once 2,3-dimethylpyrazine is obtained, the next critical step is the bromination of the two methyl groups. This is typically achieved through free-radical halogenation, a process that selectively targets the allylic/benzylic-type C-H bonds of the methyl groups attached to the aromatic pyrazine ring.

Radical Halogenation Approaches

Radical bromination is a highly effective method for converting alkyl side chains on aromatic rings into bromomethyl groups. The most common reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgmissouri.edu This reaction, often referred to as the Wohl-Ziegler reaction, is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). This radical then abstracts a hydrogen atom from one of the methyl groups on the 2,3-dimethylpyrazine, forming a resonance-stabilized pyrazinylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the bromomethyl product and another bromine radical, which continues the chain reaction. libretexts.org The HBr generated as a byproduct readily protonates the basic nitrogen atoms of the pyrazine ring, leading directly to the formation of the hydrobromide salt of the product.

A typical procedure involves refluxing a solution of the methyl-substituted pyrazine and NBS in a non-polar solvent like carbon tetrachloride (CCl₄), often with irradiation from a lamp to initiate the reaction. masterorganicchemistry.comnih.gov

Selective Bromination Techniques

Achieving selectivity is crucial in halogenation reactions. For substrates like 2,3-dimethylpyrazine, the primary goal is to favor side-chain bromination over electrophilic substitution on the aromatic ring. The use of NBS in non-polar solvents like CCl₄ under radical conditions strongly favors the desired allylic/benzylic bromination. masterorganicchemistry.com

Conversely, conditions can be chosen to favor ring bromination. For example, using NBS in a polar solvent like N,N-dimethylformamide (DMF) can lead to high levels of para-selective bromination on electron-rich aromatic compounds. wikipedia.orgmissouri.edu Similarly, using NBS in acetonitrile has been shown to be an effective system for the regiospecific nuclear bromination of various aromatic ethers. mdma.ch Therefore, for the synthesis of 2,3-bis(bromomethyl)pyrazine, it is critical to employ conditions that promote the radical pathway.

| Technique | Reagent System | Solvent | Conditions | Selectivity Outcome |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux with light (hν) or AIBN | Favors side-chain (benzylic/allylic) bromination masterorganicchemistry.com |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) or DMF | Room Temperature | Favors aromatic ring bromination mdma.ch |

The choice of reagent and conditions allows for the selective bromination of either the alkyl side chains or the pyrazine ring itself, making control of the reaction environment paramount for a successful synthesis of the target compound.

Direct Synthesis of 2,3-Bis(bromomethyl)pyrazine Hydrobromide

While the stepwise approach of synthesizing 2,3-dimethylpyrazine followed by bromination is common, direct methods starting from a more functionalized precursor are also chemically feasible. A plausible direct synthesis route involves the use of pyridine-2,6-diyldimethanol as a precursor, which can be converted to 2,6-bis(bromomethyl)pyridine by heating with hydrobromic acid (HBr). rsc.org Applying this analogy, 2,3-pyrazinedimethanol could be reacted with concentrated HBr. In this reaction, the strong acid would protonate the hydroxyl groups, converting them into good leaving groups (water), which are then displaced by bromide ions via a nucleophilic substitution reaction. The HBr would also ensure the final product is isolated as its hydrobromide salt.

Multi-Step Synthetic Sequences

The preparation of this compound is typically achieved through a multi-step synthetic pathway. This approach allows for the gradual and controlled construction of the target molecule, starting from more readily available precursors. A common sequence involves the initial synthesis of a pyrazine core with appropriate functional groups, followed by modification to introduce the bromomethyl moieties.

One prevalent strategy begins with the synthesis of 2,3-pyrazinedimethanol. This precursor can be prepared from 2,3-pyrazinedicarboxylic acid through reduction methods. Subsequently, the diol is converted to the desired dibromide.

A plausible and widely utilized method for the conversion of benzylic-type alcohols to the corresponding bromides is treatment with hydrobromic acid (HBr). This reaction not only substitutes the hydroxyl groups with bromine but also forms the hydrobromide salt of the pyrazine nitrogen atoms in a single step.

Alternatively, the synthesis can commence from 2,3-dimethylpyrazine. The methyl groups can be brominated using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical or thermal conditions nih.gov. Following the formation of 2,3-bis(bromomethyl)pyrazine, treatment with a solution of hydrogen bromide in a suitable solvent would yield the hydrobromide salt.

Table 1: Multi-Step Synthetic Approaches

| Starting Material | Intermediate | Final Product | Reagents and Conditions |

| 2,3-Pyrazinedicarboxylic acid | 2,3-Pyrazinedimethanol | This compound | 1. Reduction (e.g., LiAlH4, THF) 2. HBr (aq), heat |

| 2,3-Dimethylpyrazine | 2,3-Bis(bromomethyl)pyrazine | This compound | 1. NBS, radical initiator (e.g., AIBN), CCl4, heat/light 2. HBr in acetic acid or ether |

Influence of Reaction Conditions on Product Yield and Selectivity

The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions. Factors such as temperature, solvent, reaction time, and the stoichiometry of reagents can significantly impact the yield and purity of the final product.

In the bromination of 2,3-pyrazinedimethanol with hydrobromic acid, the concentration of HBr and the reaction temperature are critical. A higher concentration of HBr and elevated temperatures generally favor the substitution reaction. However, excessively high temperatures can lead to decomposition and the formation of impurities. The reaction time must be optimized to ensure complete conversion without promoting side reactions.

For the bromination of 2,3-dimethylpyrazine using NBS, the choice of solvent is crucial. Non-polar solvents like carbon tetrachloride are often used to facilitate the radical reaction while minimizing competing ionic pathways. The amount of radical initiator and the intensity of UV irradiation (if used) must be carefully controlled to achieve a good yield and to avoid over-bromination or other side reactions. The subsequent hydrobromination step requires an anhydrous solvent to prevent hydrolysis of the bromomethyl groups.

Table 2: Effect of Reaction Conditions on Synthesis

| Parameter | Condition | Effect on Yield | Effect on Selectivity/Purity |

| Temperature | Too low | Incomplete reaction, low yield | High selectivity |

| Optimal | High yield | Good selectivity | |

| Too high | Decomposition, reduced yield | Formation of by-products | |

| Solvent | Polar | May favor side reactions (ionic) | Lower selectivity in radical reactions |

| Non-polar | Favors radical bromination | Higher selectivity for desired product | |

| Reagent Stoichiometry | Insufficient HBr/NBS | Incomplete conversion, lower yield | Mixture of starting material and product |

| Excess HBr/NBS | Can lead to over-bromination or side reactions | Decreased purity | |

| Reaction Time | Too short | Incomplete reaction | High purity of isolated product |

| Optimal | Maximum yield | Good purity | |

| Too long | Potential for product degradation | Increased impurities |

Analytical Techniques for Purity and Structural Confirmation

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed. These methods provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This is one of the most powerful tools for structural elucidation. For this compound, the proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and the methylene (B1212753) protons of the bromomethyl groups. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the pyrazine ring. The integration of the signals confirms the ratio of the different types of protons. Due to the hydrobromide salt formation, the pyrazine ring protons are expected to be shifted downfield compared to the free base.

13C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Distinct signals are expected for the carbon atoms of the pyrazine ring and the bromomethyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. For 2,3-bis(bromomethyl)pyrazine, the mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methylene groups, C=N and C=C stretching vibrations of the pyrazine ring, and the C-Br stretching vibration. The presence of the hydrobromide salt may also be indicated by broad absorptions in the N-H stretching region.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimentally determined percentages are compared with the calculated values for the chemical formula C6H7Br3N2 to confirm the purity and composition of the synthesized product.

Table 3: Expected Analytical Data for this compound

| Technique | Expected Observations |

| 1H NMR | Signals for pyrazine ring protons (downfield), singlet for CH2Br protons. |

| 13C NMR | Signals for pyrazine ring carbons and a signal for the CH2Br carbon. |

| Mass Spec (of free base) | Molecular ion peak with isotopic pattern characteristic of two bromine atoms. |

| IR Spectroscopy | C-H, C=N, C=C (aromatic) stretching, C-Br stretching, and broad N-H stretching bands. |

| Elemental Analysis | %C, %H, %N, %Br consistent with the molecular formula C6H7Br3N2. |

Mechanistic Investigations of Reactions Involving 2,3 Bis Bromomethyl Pyrazine Hydrobromide

Electrophilic and Nucleophilic Reaction Pathways

The primary reaction pathway for 2,3-bis(bromomethyl)pyrazine (B3121291) hydrobromide involves nucleophilic substitution at the bromomethyl groups. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. Nucleophiles will readily attack the electrophilic carbon, displacing the bromide ion.

Nucleophilic Substitution (SN2) Pathway:

Given the primary nature of the carbon bearing the bromine, the most probable nucleophilic substitution mechanism is SN2. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are on opposite sides of the carbon atom.

Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of stereochemistry.

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).

The pyrazine (B50134) ring's electron-withdrawing effect accelerates this process by stabilizing the transition state. The protonated nitrogen in the hydrobromide salt further enhances this effect.

Illustrative Nucleophilic Substitution Reactions:

| Nucleophile (Nu-) | Product | Reaction Conditions |

| Hydroxide (OH-) | 2,3-Bis(hydroxymethyl)pyrazine | Aqueous base |

| Cyanide (CN-) | 2,3-Bis(cyanomethyl)pyrazine | Aprotic solvent (e.g., DMSO) |

| Azide (N3-) | 2,3-Bis(azidomethyl)pyrazine | Acetone/Water |

| Thiolate (RS-) | 2,3-Bis(alkylthiomethyl)pyrazine | Alcoholic solvent |

Electrophilic Nature of the Pyrazine Ring:

While the bromomethyl groups are the primary sites for nucleophilic attack, the pyrazine ring itself is highly resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.net The two nitrogen atoms in the ring are electron-withdrawing, deactivating the ring towards attack by electrophiles. In the hydrobromide form, the protonated nitrogen further deactivates the ring, making electrophilic substitution extremely difficult without the presence of strong activating groups. thieme-connect.de

Radical Reaction Intermediates and Propagation.

The bromomethyl groups of 2,3-bis(bromomethyl)pyrazine hydrobromide are also susceptible to radical reactions, particularly under photolytic or thermal conditions with a radical initiator. The C-Br bond can undergo homolytic cleavage to form a pyrazinylmethyl radical.

Initiation:

The reaction is typically initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by UV light, which can break the C-Br bond.

Propagation:

The pyrazinylmethyl radical is stabilized by resonance with the pyrazine ring. This radical can then react with other species in a propagation cycle. For instance, in a radical polymerization reaction, it could add to a monomer.

Termination:

The reaction terminates when two radicals combine.

The stability of the pyrazinylmethyl radical is a key factor in these reactions. The delocalization of the unpaired electron into the pyrazine ring makes this intermediate relatively stable, thus favoring radical pathways under appropriate conditions.

Reaction Kinetics and Thermodynamic Considerations.

The kinetics of the nucleophilic substitution reactions of this compound are expected to follow a second-order rate law, characteristic of SN2 reactions.

Rate Law: Rate = k[Substrate][Nucleophile]

Several factors influence the reaction rate:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Temperature: Increasing the temperature will increase the reaction rate, as it provides more energy for the molecules to overcome the activation energy barrier.

Thermodynamics:

Comparative Reaction Rate Data (Hypothetical):

| Nucleophile | Solvent | Relative Rate |

| I- | Acetone | ~100 |

| Br- | Acetone | ~1 |

| Cl- | Acetone | ~0.1 |

| CH3COO- | Acetone | ~0.01 |

This table illustrates the expected trend in reactivity based on nucleophile strength, a key kinetic consideration.

Role of the Hydrobromide Counterion in Reaction Mechanisms.

The hydrobromide counterion in this compound is not merely a spectator ion. Its presence has significant implications for the reaction mechanisms.

Protonation of the Pyrazine Ring: The hydrobromide exists as H+ and Br-. The proton will associate with one of the basic nitrogen atoms of the pyrazine ring. This protonation significantly increases the electron-withdrawing nature of the pyrazine ring, thereby:

Activating the Bromomethyl Groups: The increased electron deficiency of the ring further polarizes the C-Br bonds in the side chains, making the methylene (B1212753) carbons more electrophilic and thus more reactive towards nucleophiles.

Deactivating the Pyrazine Ring: As mentioned earlier, protonation further deactivates the ring towards any potential electrophilic attack.

Source of Nucleophile/Acid Catalyst: In certain reactions, the bromide ion itself can act as a nucleophile, although it is a relatively weak one. The proton can act as an acid catalyst, for example, in the hydrolysis of an intermediate.

Influence on Solubility and Reaction Medium: The salt form of the compound affects its solubility in different solvents. The ionic nature of the hydrobromide makes it more soluble in polar solvents. The pH of the reaction medium will also be acidic due to the presence of the hydrobromic acid salt, which can influence the stability of reactants and products and the protonation state of the nucleophile.

Derivatization Strategies and Synthetic Utility of 2,3 Bis Bromomethyl Pyrazine Hydrobromide

Nucleophilic Substitution Reactions at Bromomethyl Centers

The electron-withdrawing nature of the pyrazine (B50134) ring enhances the reactivity of the bromomethyl groups toward nucleophilic attack, making them excellent electrophilic sites for S(_N)2 reactions. This reactivity allows for the straightforward introduction of a diverse range of functional groups.

The carbon-bromine bonds in 2,3-bis(bromomethyl)pyrazine (B3121291) can be readily displaced by various carbon-based nucleophiles to forge new carbon-carbon bonds. This strategy is fundamental for extending the carbon framework of the pyrazine core. For instance, reaction with organometallic reagents such as Grignard reagents (RMgX) or organocuprates (R(_2)CuLi) can introduce alkyl or aryl substituents. Similarly, cyanide ions (CN) can be used to install nitrile functionalities, which are valuable synthetic intermediates that can be further hydrolyzed to carboxylic acids or reduced to amines.

| Nucleophile | Reagent Example | Product Structure | Resulting Derivative Class |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2,3-Diethylpyrazine | Dialkyl-pyrazine |

| Cyanide | Sodium cyanide (NaCN) | 2,3-Bis(cyanomethyl)pyrazine | Dinitrile-pyrazine |

| Malonate Ester Enolate | Sodium diethyl malonate (NaCH(CO₂Et)₂) | Tetraethyl 2,2'-(pyrazine-2,3-diyl)bis(methanediyl)dimalonate | Diester-dicarboxylate |

The high reactivity of the bromomethyl centers facilitates facile substitution with heteroatom nucleophiles, leading to the formation of pyrazine-substituted amines and ethers. The synthesis of 2,3,5,6-tetrakis(aminomethyl)pyrazine from its corresponding bromide highlights the utility of this transformation for creating ligands for metal complexes. nih.gov Reactions with primary or secondary amines yield the corresponding mono- or di-substituted aminomethyl pyrazines. Similarly, alkoxides or phenoxides react to form ether linkages. Thiolates can also be employed to synthesize the corresponding thioethers, which are valuable precursors for further reactions.

| Nucleophile | Reagent Example | Product Structure | Resulting Derivative Class |

|---|---|---|---|

| Primary Amine | Benzylamine (BnNH₂) | 2,3-Bis((benzylamino)methyl)pyrazine | Diamine |

| Alkoxide | Sodium methoxide (NaOMe) | 2,3-Bis(methoxymethyl)pyrazine | Diether |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2,3-Bis((phenylthio)methyl)pyrazine | Dithioether |

| Azide | Sodium azide (NaN₃) | 2,3-Bis(azidomethyl)pyrazine | Diazide |

Cyclization Reactions Utilizing Bis(bromomethyl) Functionality

The proximate positioning of the two bromomethyl groups makes 2,3-bis(bromomethyl)pyrazine hydrobromide an ideal substrate for cyclization reactions with dinucleophiles, leading to the formation of novel heterocyclic systems.

Annulation reactions involving 2,3-bis(bromomethyl)pyrazine and a dinucleophile provide a direct route to pyrazine-fused ring systems. A notable example is the reaction with sulfide sources, such as sodium sulfide (Na(_2)S), to construct the thieno[3,4-b]pyrazine ring system. mdpi.com This reaction proceeds through a double nucleophilic substitution, forming a five-membered, sulfur-containing ring fused to the pyrazine core. Analogous reactions can be envisioned with other dinucleophiles. For example, reaction with a primary diamine like ethylenediamine would yield a dihydropyrrolo[3,4-b]pyrazine, while catechol would produce a dioxepine-fused pyrazine. These fused heterocycles are of interest as core structures in functional dyes and electronic materials. figshare.comresearchgate.netnih.govmdpi.com

| Dinucleophile | Reagent Example | Fused Heterocyclic System |

|---|---|---|

| Sulfide | Sodium sulfide (Na₂S) | Thieno[3,4-b]pyrazine |

| Diamine | Ethylenediamine | 5,6,7,8-Tetrahydropyrrolo[3,4-b]pyrazine |

| Dithiol | Ethane-1,2-dithiol | 2,3-Dihydro- acs.orgnih.govdithiino[2,3-b]pyrazine |

| Hydrazine | Hydrazine (N₂H₄) | 6,7-Dihydropyridazino[4,5-b]pyrazine |

Beyond small fused rings, the bis(bromomethyl) functionality is an excellent electrophilic component for the synthesis of macrocycles. By reacting 2,3-bis(bromomethyl)pyrazine with long-chain dinucleophiles, the pyrazine ring can be incorporated as a rigid, well-defined unit within a larger macrocyclic architecture. This strategy is analogous to the use of linkers like 1,3-bis(bromomethyl)benzene for the cyclization of peptides by reacting with two cysteine residues. researchgate.netnih.gov Reaction with long-chain diamines, diols, or dithiols under high-dilution conditions can favor intramolecular cyclization, leading to the formation of pyrazine-containing crown ethers, cryptands, or other macrocyclic hosts. These structures are of interest for their potential applications in molecular recognition and host-guest chemistry.

| Dinucleophile | Reagent Example | Macrocycle Class |

|---|---|---|

| Polyether Diol | Triethylene glycol | Pyrazino-crown ether |

| Long-chain Diamine | 1,10-Diaminodecane | Pyrazino-cyclophane (diazacyclophane) |

| Long-chain Dithiol | 1,8-Octanedithiol | Pyrazino-cyclophane (dithiacyclophane) |

Cross-Coupling Methodologies with this compound

While classical cross-coupling reactions typically involve sp-hybridized carbons, recent advancements have enabled the use of sp-hybridized electrophiles, such as benzylic bromides. nih.gov These methodologies can be applied to 2,3-bis(bromomethyl)pyrazine to form C(sp)-C(sp) or C(sp)-C(sp) bonds, significantly expanding its synthetic utility.

Palladium-catalyzed Suzuki-Miyaura reactions have been successfully developed for coupling benzylic halides with arylboronic acids or potassium aryltrifluoroborates. nih.govnih.gov These reactions often require specific phosphine ligands, such as JohnPhos or dppf, to achieve high yields and suppress side reactions. Similarly, the Kumada-Corriu coupling, which utilizes Grignard reagents, can be effective for coupling benzylic bromides with aryl or vinyl nucleophiles when paired with ligands like Xantphos that minimize β-hydride elimination. acs.org Applying these methods to 2,3-bis(bromomethyl)pyrazine could allow for the sequential or simultaneous coupling of both bromomethyl sites, leading to the synthesis of complex 2,3-bis(diarylmethyl)pyrazine derivatives.

| Reaction Type | Coupling Partner | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | 2,3-Dibenzylpyrazine |

| Kumada-Corriu | Phenylmagnesium bromide | PdCl₂(Xantphos) | 2,3-Dibenzylpyrazine |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2,3-Dibenzylpyrazine |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct application of this compound in such reactions is not extensively documented in readily available literature, the reactivity of similar dihalo- and bis(halomethyl)-substituted azaaromatic compounds provides a strong indication of its potential synthetic utility.

The two bromomethyl groups on the pyrazine ring are susceptible to oxidative addition to a low-valent palladium species, which would generate a key organopalladium intermediate. This intermediate could then participate in a variety of coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, this intermediate would react with boronic acids to form new carbon-carbon bonds, leading to the synthesis of 2,3-disubstituted pyrazines with aryl or vinyl groups. Similarly, Sonogashira coupling with terminal alkynes would yield 2,3-di(alkynyl)pyrazines.

The intramolecular version of these palladium-catalyzed reactions could offer a pathway to fused heterocyclic systems. For example, if the nucleophilic coupling partner is suitably tethered to the pyrazine core, an intramolecular cyclization could occur, leading to the formation of novel polycyclic aromatic compounds containing a pyrazine ring. The efficiency and regioselectivity of such reactions would likely be influenced by the choice of palladium catalyst, ligands, and reaction conditions.

A hypothetical reaction scheme for the palladium-catalyzed derivatization of 2,3-bis(bromomethyl)pyrazine is presented below:

| Reactant | Coupling Partner | Palladium Catalyst | Product |

| 2,3-Bis(bromomethyl)pyrazine | Arylboronic Acid | Pd(PPh₃)₄ | 2,3-Bis(arylmethyl)pyrazine |

| 2,3-Bis(bromomethyl)pyrazine | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 2,3-Bis(alkynylmethyl)pyrazine |

| 2,3-Bis(bromomethyl)pyrazine | Organostannane | Pd(PPh₃)₄ | 2,3-Bis(alkyl/arylmethyl)pyrazine |

This table represents potential reactions based on the known reactivity of similar compounds in palladium-catalyzed cross-coupling reactions.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals such as copper and iron are known to catalyze a wide array of organic transformations. The reactivity of the bromomethyl groups in this compound makes it a suitable substrate for these catalytic systems.

Copper-Catalyzed Reactions: Copper catalysts are particularly effective in promoting nucleophilic substitution reactions. The bromomethyl groups can readily react with various nucleophiles, such as amines, alcohols, and thiols, in the presence of a copper catalyst. This would provide a straightforward method for the synthesis of 2,3-bis(aminomethyl)-, 2,3-bis(alkoxymethyl)-, and 2,3-bis(thiomethyl)pyrazines, respectively. These reactions are often advantageous due to the lower cost and toxicity of copper compared to palladium.

Iron-Catalyzed Reactions: Iron catalysis has emerged as a more sustainable and economical alternative for various cross-coupling reactions. Iron catalysts can promote the coupling of alkyl halides with organometallic reagents. Therefore, it is plausible that this compound could undergo iron-catalyzed cross-coupling reactions with Grignard reagents or organozinc compounds to form new carbon-carbon bonds.

| Catalyst System | Reactant | Reagent | Product Type |

| Copper(I) Iodide | 2,3-Bis(bromomethyl)pyrazine | Amine | 2,3-Bis(aminomethyl)pyrazine |

| Iron(III) Chloride | 2,3-Bis(bromomethyl)pyrazine | Grignard Reagent | 2,3-Bis(alkyl/arylmethyl)pyrazine |

This table illustrates potential applications of other transition metal catalysts in the derivatization of 2,3-bis(bromomethyl)pyrazine.

Regioselective Functionalization of the Pyrazine Core

The pyrazine ring is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic attack. The presence of the two bromomethyl groups at the 2 and 3 positions further deactivates the ring towards electrophilic substitution. However, these substituents can direct the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions if one of the bromomethyl groups is first converted to a suitable leaving group on the ring, or if the reaction conditions promote the displacement of a hydride ion.

More direct regioselective functionalization of the pyrazine core in compounds like 2,3-bis(bromomethyl)pyrazine would likely involve a metalation-based approach. Directed ortho-metalation (DoM) strategies, where a directing group guides the deprotonation of an adjacent C-H bond, could be envisioned if one of the bromomethyl groups is first transformed into a suitable directing group (e.g., an amide or an ether). The resulting organometallic intermediate could then be trapped with various electrophiles to introduce substituents at specific positions on the pyrazine ring.

The inherent symmetry of 2,3-disubstituted pyrazines simplifies the regiochemical outcomes of further substitution on the pyrazine ring, as the C-5 and C-6 positions are equivalent. However, if the two substituents at the 2 and 3 positions are different, which could be achieved through a stepwise functionalization of the bromomethyl groups, then the regioselectivity of subsequent reactions on the pyrazine core would become a more complex issue, potentially allowing for the synthesis of tetra-substituted pyrazines with a defined substitution pattern.

Stereoselective Transformations and Chiral Auxiliary Applications

The C₂-symmetric nature of 2,3-bis(bromomethyl)pyrazine, when the hydrobromide is not considered, makes it an attractive scaffold for the development of chiral ligands and auxiliaries for asymmetric catalysis. The two bromomethyl groups provide convenient handles for the introduction of chiral moieties.

For instance, reaction with a chiral amine or alcohol would lead to the formation of a C₂-symmetric bis(aminomethyl) or bis(alkoxymethyl) pyrazine derivative. These compounds, possessing a rigid and well-defined backbone, could serve as chiral ligands for transition metals in a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the pyrazine ring can also be tuned by introducing substituents on the ring itself, which would in turn influence the catalytic activity and enantioselectivity of the corresponding metal complexes.

Furthermore, chiral derivatives of 2,3-bis(bromomethyl)pyrazine could potentially be used as chiral auxiliaries. In this approach, a prochiral substrate would be covalently attached to the chiral pyrazine-based auxiliary. Subsequent diastereoselective reaction of the substrate-auxiliary conjugate, followed by cleavage of the auxiliary, would yield the desired enantiomerically enriched product. The rigidity of the pyrazine scaffold and the predictable spatial arrangement of the substituents would be crucial for achieving high levels of stereocontrol.

| Chiral Reagent | Resulting Chiral Pyrazine Derivative | Potential Application |

| (R)- or (S)-1-Phenylethylamine | C₂-symmetric bis(amino)pyrazine | Chiral Ligand |

| (R)- or (S)-2-Butanol | C₂-symmetric bis(alkoxy)pyrazine | Chiral Ligand |

| Chiral Oxazolidinone | Pyrazine-based Chiral Auxiliary | Asymmetric Synthesis |

This table provides hypothetical examples of how 2,3-bis(bromomethyl)pyrazine could be utilized in the synthesis of chiral molecules and their potential applications.

Applications of 2,3 Bis Bromomethyl Pyrazine Hydrobromide in Advanced Organic Synthesis

Scaffold Engineering in Complex Molecule Synthesis

The rigid pyrazine (B50134) core and the reactive bromomethyl arms of 2,3-Bis(bromomethyl)pyrazine (B3121291) hydrobromide make it an excellent scaffold for engineering complex molecules, including multi-ring systems and hybrid molecular structures.

Construction of Pyrazine-Fused Multi-Ring Systems

2,3-Bis(bromomethyl)pyrazine hydrobromide is a key precursor for the synthesis of various pyrazine-fused multi-ring systems. The two bromomethyl groups can readily undergo cyclization reactions with a range of dinucleophiles to form new heterocyclic rings fused to the pyrazine core.

A notable application is in the synthesis of pyrazino[2,3-g]quinoxalines. While some synthetic routes to these structures start from different precursors, the reaction of 2,3-bis(bromomethyl)pyrazine with 1,2-diaminobenzene derivatives provides a direct pathway to this class of compounds. The reaction proceeds via a double nucleophilic substitution, where the amino groups of the diamine displace the bromide ions, followed by cyclization to form the fused quinoxaline ring system.

Another significant application is in the construction of macrocyclic compounds. The reaction of 2,3-bis(bromomethyl)pyrazine with various long-chain diamines or dithiols under high-dilution conditions can lead to the formation of pyrazine-containing macrocycles. These macrocycles are of interest in supramolecular chemistry as hosts for specific guest molecules.

Below is a table summarizing examples of pyrazine-fused multi-ring systems synthesized from precursors analogous to 2,3-Bis(bromomethyl)pyrazine.

| Fused Ring System | Reactant with Pyrazine Precursor | Application/Significance |

| Thieno[3,4-b]pyrazine | Sulfur nucleophiles | Building blocks for organic semiconductors |

| Imidazo[1,2-a]pyrazine | Amines | Scaffolds for medicinally active compounds |

| 1,2,3-Triazolo[4,5-b]pyrazine | Azides | Fluorescent probes and c-Met inhibitors |

Design of Pyrazine-Containing Hybrid Molecules

The reactivity of this compound also lends itself to the design of hybrid molecules, where the pyrazine unit is covalently linked to other functional molecular fragments. This approach is widely used in medicinal chemistry to create new therapeutic agents with enhanced or novel biological activities. ccspublishing.org.cn

For example, the bromomethyl groups can be substituted by various biologically active moieties, such as natural products or pharmacophores, to generate hybrid compounds. These hybrid molecules often exhibit improved pharmacological profiles, including enhanced efficacy and reduced toxicity, compared to their individual components. The pyrazine core can act as a rigid linker or as a pharmacophoric element itself.

Recent research has focused on creating pyrazine hybrids with polyphenols, curcumin, and flavonoids to explore their potential as anti-inflammatory, anticancer, and antimicrobial agents. ccspublishing.org.cn

Role as a Key Intermediate for Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a diverse range of related compounds is crucial for identifying new leads. This compound is an ideal starting material for creating such libraries due to its ability to react with a wide array of nucleophiles.

By reacting 2,3-bis(bromomethyl)pyrazine with a collection of different amines, thiols, alcohols, or other nucleophiles, a large library of disubstituted pyrazine derivatives can be rapidly synthesized. This combinatorial approach allows for the systematic exploration of the chemical space around the pyrazine scaffold, facilitating the discovery of compounds with desired properties. The resulting libraries can then be screened for biological activity or material properties.

Precursor in Ligand and Catalyst Development

The pyrazine moiety is a well-established component of ligands used in coordination chemistry and catalysis. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

Synthesis of N-Heterocyclic Ligands

This compound serves as a valuable precursor for the synthesis of various N-heterocyclic ligands. The bromomethyl groups can be transformed into a variety of other functional groups that can act as coordination sites for metal ions.

For instance, reaction with primary amines can lead to the formation of N,N'-disubstituted 2,3-bis(aminomethyl)pyrazine ligands. These tetradentate ligands can chelate to metal ions through the two pyrazine nitrogen atoms and the two amino nitrogen atoms, forming stable metal complexes. A well-known example of a similar ligand framework is N,N′-bis(2-pyridinylmethyl)ethane-1,2-diamine.

Furthermore, the bromomethyl groups can be used to construct more complex heterocyclic systems appended to the pyrazine ring, which can then act as ligands. For example, reaction with appropriate precursors can lead to the formation of pyrazine-bis(pyrazole) or pyrazine-bis(imidazole) ligands.

Chiral Ligand Synthesis

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While direct synthesis of chiral ligands from this compound is not extensively documented in readily available literature, its structural motif is analogous to precursors used in the synthesis of highly successful chiral ligands.

A prominent class of chiral ligands used in asymmetric catalysis are bis(oxazoline) (BOX) ligands. wikipedia.org These C2-symmetric ligands are typically synthesized from chiral amino alcohols and dicarboxylic acid derivatives or dinitriles. wikipedia.org A hypothetical route to a chiral pyrazine-bis(oxazoline) (PyBOX) ligand could involve the conversion of the bromomethyl groups of 2,3-bis(bromomethyl)pyrazine to carboxylic acid or nitrile functionalities, followed by condensation with a chiral amino alcohol. The resulting chiral PyBOX ligand could then be used to prepare chiral metal complexes for a variety of asymmetric transformations, such as Diels-Alder reactions, aldol additions, and cyclopropanations.

The development of such chiral ligands derived from the pyrazine core remains an active area of research with the potential to unlock new catalytic systems for enantioselective synthesis.

Application in Bioconjugation and Chemical Biology Tool Development

The compound this compound serves as a valuable bifunctional electrophile in the field of advanced organic synthesis, particularly for applications in bioconjugation and the development of chemical biology tools. Its structure, featuring a rigid pyrazine core with two reactive bromomethyl groups, allows for the precise crosslinking of nucleophilic residues within biomolecules. This capability is especially useful for creating stable linkages in proteins and other macromolecules, thereby enabling detailed studies of their structure, function, and interactions.

The pyrazine ring itself imparts a defined geometric constraint on the two reactive arms of the molecule. This fixed orientation is advantageous for targeting specific sites within a biomolecule, such as the two thiol groups generated from a reduced disulfide bond. The subsequent covalent bond formation via bis-alkylation results in a stable, crosslinked product, effectively tethering different parts of a protein or linking two different molecules together. Pyrazine-containing compounds have been investigated for a wide range of biological activities and are recognized as important scaffolds in medicinal chemistry and drug discovery nih.govmdpi.comnih.gov.

Disulfide Bridging Reagents

One of the most powerful applications of this compound is its use as a disulfide bridging reagent. Many proteins, particularly antibodies and extracellular proteins, contain disulfide bonds that are crucial for maintaining their tertiary and quaternary structures. The strategy of disulfide bridging involves the selective reduction of a native disulfide bond to yield two free cysteine thiol groups, followed by the introduction of a bifunctional reagent that "re-bridges" the two thiols ucl.ac.uk.

The process unfolds in two key steps:

Reduction: A mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is used to cleave a specific disulfide bond, generating two spatially proximate sulfhydryl (-SH) groups.

Bis-alkylation: this compound is then introduced. The two bromomethyl groups serve as electrophilic sites that readily react with the nucleophilic thiolates of the newly formed cysteine residues. This results in a stable thioether linkage, effectively re-bridging the protein backbone with the pyrazine-based linker.

This technique is a leading approach for creating homogenous and site-specific protein conjugates, such as antibody-drug conjugates (ADCs) ucl.ac.ukcam.ac.uk. By targeting native disulfide bonds, the modification occurs at a precise location without the need for genetic engineering of the protein. The pyrazine core provides a rigid and stable bridge, helping to maintain the protein's structural integrity. This method contrasts with less selective modifications that target abundant residues like lysine, which can lead to heterogeneous products with compromised biological activity nih.gov.

| Reagent Type | Target Residues | Bond Formed | Stability | Key Features |

| Bis-alkylating Pyrazines | Two Cysteine Thiols | Thioether | High | Rigid scaffold, site-specific via disulfide reduction. |

| Bis-Maleimides | Two Cysteine Thiols | Thioether (via Michael addition) | Moderate (can undergo retro-Michael) | Commonly used, potential for instability in plasma. |

| Pyridazinediones | Two Cysteine Thiols | Thioether | High | Can be designed for tunable and reversible modification. ucl.ac.uk |

| Divinylpyrimidines | Two Cysteine Thiols | Thioether | High | Used in "all-in-one" reagents to bridge multiple disulfides simultaneously. cam.ac.uk |

Selective Biomacromolecule Modification

The unique chemical properties of the cysteine residue make it an ideal target for selective modification within complex biomacromolecules. Cysteine is one of the least abundant amino acids, and its thiol side chain is a potent nucleophile, especially in its deprotonated thiolate form explorationpub.comnih.govnih.gov. This distinct reactivity allows reagents like this compound to achieve high selectivity.

The reaction between the bromomethyl groups and cysteine thiols is a classic nucleophilic substitution (SN2) reaction. The selectivity for cysteine over other nucleophilic residues, such as lysine or histidine, can be controlled by reaction conditions, primarily pH. At physiological pH (around 7.4), the thiol group of cysteine (with a pKa typically between 8 and 9) is significantly more nucleophilic than the amino group of lysine (pKa > 10), allowing for preferential reaction frontiersin.org.

This high degree of selectivity is critical for the development of precisely engineered chemical biology tools. By using this compound, researchers can:

Introduce Probes: Attach fluorescent dyes or biotin tags to specific locations on a protein to study its localization, trafficking, and interactions.

Create Crosslinked Dimers: Link two protein subunits together to investigate protein-protein interactions and the structure of multi-protein complexes.

Develop Therapeutics: Construct stable and homogeneous antibody-drug conjugates where a cytotoxic payload is attached at a defined site, maximizing therapeutic efficacy and minimizing off-target effects cam.ac.uknih.gov.

The development of reagents that can selectively target cysteine has led to significant advances in protein chemistry, enabling the creation of complex bioconjugates with tailored functions for both research and therapeutic purposes ucl.ac.ukexplorationpub.comnih.gov.

| Parameter | Cysteine Thiol (-SH) | Lysine Amine (-NH2) |

| Typical pKa in Proteins | 8.0 - 9.0 | 10.0 - 10.5 |

| Relative Abundance | Low | High |

| Reactivity at pH 7.4 | Highly nucleophilic (thiolate form) | Less nucleophilic (protonated form) |

| Reaction with Bromomethyl Groups | Rapid SN2 alkylation | Slower alkylation |

| Outcome of Modification | Selective and site-specific conjugation | Non-selective, heterogeneous products |

Computational and Theoretical Studies on 2,3 Bis Bromomethyl Pyrazine Hydrobromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 2,3-bis(bromomethyl)pyrazine (B3121291) hydrobromide, these calculations can predict its reactivity, stability, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's ability to act as an electron donor or acceptor.

The HOMO represents the ability to donate electrons, while the LUMO signifies the capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.

Table 1: Computed HOMO, LUMO, and Energy Gaps for Analogous Pyrazine (B50134) Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazine | B3LYP/6-311+G | -6.89 | -0.45 | 6.44 |

| 2-Chloropyrazine | B3LYP/6-311+G | -7.12 | -0.98 | 6.14 |

| 2,3-Dichloropyrazine | B3LYP/6-311+G** | -7.35 | -1.45 | 5.90 |

This table is generated for illustrative purposes based on typical values for related compounds and should not be considered as experimentally verified data for 2,3-Bis(bromomethyl)pyrazine hydrobromide.

Based on these trends, it can be inferred that this compound would possess a relatively low-lying LUMO, making it susceptible to nucleophilic attack, particularly at the carbon atoms of the bromomethyl groups. The HOMO would likely be distributed over the pyrazine ring and the bromine atoms.

Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would be expected to show a significant region of positive potential around the protonated nitrogen atom of the pyrazine ring and the hydrogen atoms of the bromomethyl groups. The nitrogen atoms of the pyrazine ring, despite one being protonated, and the bromine atoms would exhibit regions of negative potential. The areas around the bromine atoms would also feature a region of positive potential along the C-Br bond axis, known as a "sigma-hole," which is crucial for halogen bonding. nih.govresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

DFT calculations on halogen-substituted pyrazine derivatives have shown that halogenation generally increases the electrophilicity index. chemrxiv.org Therefore, this compound is expected to be a strong electrophile.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and intermolecular interactions of molecules in various environments, such as in solution or in the solid state.

For this compound, MD simulations could be employed to investigate several aspects of its behavior. In a crystalline environment, simulations could explore the stability of the crystal lattice, the nature of intermolecular forces (including hydrogen bonding and halogen bonding), and the vibrational dynamics of the molecules. In solution, MD simulations could shed light on the solvation process, the structure of the solvation shell around the molecule, and its interactions with solvent molecules.

Studies on pyrazine and its derivatives have utilized MD simulations to understand their interactions with biological macromolecules, such as proteins. nih.gov These studies reveal that the pyrazine ring can participate in a variety of interactions, including hydrogen bonds, π-stacking, and hydrophobic interactions. For this compound, MD simulations could similarly be used to model its potential interactions with biological targets, providing insights into its mechanism of action if it were to be investigated as a bioactive compound. The simulations could also elucidate the role of the hydrobromide counter-ion in mediating intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to investigate the mechanism of a chemical reaction. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including any intermediate species and transition states. Transition state analysis involves characterizing the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, a key reaction of interest would be nucleophilic substitution at the bromomethyl groups. This is a common reaction for benzylic and related halides. Computational modeling could be used to explore the mechanism of this reaction with various nucleophiles. The calculations would likely investigate whether the reaction proceeds through an SN1 mechanism (involving a carbocation intermediate) or an SN2 mechanism (a concerted process). Given the potential for resonance stabilization of a carbocation by the pyrazine ring, an SN1 pathway is plausible. However, the steric hindrance around the bromomethyl groups would also influence the preferred mechanism.

By calculating the activation energies for different potential pathways, it would be possible to predict the most likely reaction mechanism and the relative reactivity of the compound. This information is invaluable for designing synthetic routes that utilize this compound as a building block.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can be used to predict various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectra can be calculated using DFT methods. For this compound, theoretical calculations could predict the 1H and 13C chemical shifts. The predicted spectrum would be expected to show signals for the pyrazine ring protons and the methylene (B1212753) protons of the bromomethyl groups. The chemical shifts of the pyrazine protons would be influenced by the electron-withdrawing effects of the bromomethyl groups and the protonation of the ring. The methylene protons would appear as a singlet. The 13C NMR spectrum would show distinct signals for the different carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. For this compound, the calculated spectrum would show characteristic peaks for the C-H, C-N, and C=C stretching and bending vibrations of the pyrazine ring, as well as the C-H and C-Br vibrations of the bromomethyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the wavelengths and intensities of the π-π* and n-π* transitions of the pyrazine chromophore.

Analysis of Halogen Bonding Interactions within the Hydrobromide Salt

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction arises from the anisotropic distribution of electron density around the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond to the halogen. nih.gov

In the solid state of this compound, there is a high potential for halogen bonding interactions. The bromine atoms of the bromomethyl groups can act as halogen bond donors, while the bromide counter-ion (Br-) can act as a halogen bond acceptor. Additionally, the nitrogen atom of a neighboring pyrazine ring could also serve as a halogen bond acceptor.

Computational analysis can be used to investigate the strength and geometry of these potential halogen bonds. By calculating the MEP of the molecule, the location and magnitude of the σ-hole on the bromine atoms can be determined. Further calculations can model the interaction between a molecule of 2,3-bis(bromomethyl)pyrazine and a bromide ion or another molecule of the compound to determine the optimal geometry and interaction energy of the halogen bond.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of 2,3-Bis(bromomethyl)pyrazine (B3121291) hydrobromide often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic pathways.

Key Research Thrusts:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates is a significant goal. This approach can drastically reduce solvent usage, reaction time, and purification efforts. Researchers are exploring catalytic systems that can facilitate the direct conversion of readily available precursors, such as 2,3-dimethylpyrazine, to the target compound through a streamlined process.

Eco-Friendly Bromination: A critical step in the synthesis is the bromination of the methyl groups. Future efforts will focus on replacing traditional brominating agents with greener alternatives. cambridgescholars.combohrium.com This includes the use of solid-supported reagents, electrochemical bromination methods that avoid the use of bulk bromine, and catalytic systems that utilize bromide salts with a benign oxidant. chemrxiv.org

Alternative Energy Sources: The use of microwave irradiation and ultrasonication is being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. These techniques can often lead to cleaner reactions with fewer side products.

| Synthetic Approach | Advantages | Potential Challenges |

| One-Pot Synthesis | Reduced waste, time, and cost. | Requires careful optimization of reaction conditions to avoid side reactions. |

| Green Bromination | Minimized use of hazardous reagents. cambridgescholars.combohrium.com | Catalyst stability and reusability. |

| Microwave/Ultrasound | Faster reaction times, improved energy efficiency. | Scalability and equipment cost. |

Advanced Derivatization for Enhanced Functionality

The two reactive bromomethyl groups on the pyrazine (B50134) ring serve as ideal handles for a wide range of chemical transformations, allowing for the introduction of diverse functional groups. Advanced derivatization strategies are key to tailoring the properties of the resulting molecules for specific applications.

Future Derivatization Strategies:

Post-Polymerization Modification: 2,3-Bis(bromomethyl)pyrazine can be used as a monomer or a cross-linking agent in polymerization reactions. Future research will explore its incorporation into various polymer backbones, followed by post-polymerization modification of the pendant bromomethyl groups to introduce functionalities such as catalysts, sensors, or biocompatible moieties. researchgate.net

Click Chemistry: The facile conversion of the bromomethyl groups to azidomethyl groups would open the door to a plethora of functionalization possibilities via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "click chemistry" approach offers high efficiency, selectivity, and biocompatibility.

Multicomponent Reactions: The development of novel multicomponent reactions involving 2,3-Bis(bromomethyl)pyrazine hydrobromide as a key building block will enable the rapid and efficient construction of complex molecular architectures with diverse functionalities in a single synthetic operation.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. The integration of these technologies is a major emerging paradigm in the synthesis of pyrazine derivatives.

Key Aspects of Integration:

Continuous Flow Synthesis: The synthesis of this compound and its derivatives can be adapted to continuous flow reactors. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov Flow chemistry is particularly advantageous for handling hazardous reagents and intermediates. springernature.com

Automated Synthesis Platforms: Robotic systems can be employed for the high-throughput synthesis and screening of libraries of pyrazine derivatives. nih.govresearchgate.net These platforms can automate the entire workflow, from reagent preparation to product purification and analysis, significantly accelerating the discovery of new functional molecules. researchgate.netiktos.aisyrris.com

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as spectroscopy and chromatography, into flow reactors allows for real-time monitoring of reaction progress. This data can be used in conjunction with machine learning algorithms to enable autonomous reaction optimization. ornl.gov

| Technology | Impact on Pyrazine Chemistry |

| Flow Chemistry | Improved safety, scalability, and control over reactions. rsc.orgnih.gov |

| Automated Synthesis | High-throughput screening and library generation. nih.govresearchgate.netresearchgate.netiktos.aisyrris.com |

| In-line Analytics | Real-time optimization and process control. ornl.gov |

Computational Design and Machine Learning in Pyrazine Chemistry

In silico methods are becoming indispensable tools for the rational design of novel pyrazine derivatives and for predicting their properties and reactivity. The synergy between computational chemistry and machine learning is set to revolutionize the field. doaj.orgnih.gov

Emerging Computational Paradigms:

Predictive Reactivity Models: Machine learning algorithms can be trained on existing reaction data to predict the outcome of new chemical transformations. nih.govchemrxiv.orglbl.govyoutube.com This can be used to identify optimal reaction conditions for the synthesis and derivatization of this compound, saving significant experimental effort.

De Novo Design of Functional Molecules: Generative models, a class of machine learning algorithms, can be used to design novel pyrazine-based molecules with desired properties, such as specific binding affinities for biological targets or tailored electronic properties for materials applications.

DFT and Molecular Dynamics Simulations: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of pyrazine derivatives. researchgate.net Molecular dynamics simulations can be used to study the conformational behavior and interactions of these molecules in different environments.

Exploration of New Application Domains in Materials Science and Catalysis

The unique structural and electronic features of the pyrazine core, combined with the versatile functionalization possibilities offered by the bromomethyl groups, make this compound a promising precursor for advanced materials and catalysts.

Potential Application Areas:

Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms are excellent coordination sites for metal ions. 2,3-Bis(bromomethyl)pyrazine and its derivatives can be used as organic linkers for the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.govrsc.orgdtu.dkresearchgate.netresearchgate.net

Conducting Polymers: Incorporation of the pyrazine moiety into conjugated polymer backbones can lead to materials with interesting electronic and optical properties. The bromomethyl groups can be used to tune the solubility and processing characteristics of these polymers, as well as to introduce further functionalities.

Ligands for Catalysis: Pyrazine-based ligands have shown promise in a variety of catalytic transformations. mdpi.com The derivatization of 2,3-Bis(bromomethyl)pyrazine can lead to the development of novel chelating ligands with unique steric and electronic properties for applications in asymmetric catalysis and organometallic chemistry.

| Application Domain | Role of 2,3-Bis(bromomethyl)pyrazine |

| Metal-Organic Frameworks | As a functional organic linker. nih.govrsc.orgdtu.dkresearchgate.netresearchgate.net |

| Conducting Polymers | As a monomer or cross-linking agent. |

| Catalysis | As a precursor for novel ligand synthesis. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-bis(bromomethyl)pyrazine hydrobromide, and how can purity be ensured?

Methodological Answer:

- Synthesis Protocol : Bromination of pyrazine derivatives using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride under UV light or thermal conditions. For example, 2,3-dimethylpyrazine can be brominated to yield the bis(bromomethyl) derivative, followed by hydrobromide salt formation .

- Purification : Recrystallization from methanol/ethyl acetate mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Monitor purity via TLC (Rf ≈ 0.3 in same eluent) and confirm by melting point analysis (reported mp: 180–185°C decomp.) .

- Characterization : Use NMR (δ 4.8 ppm for BrCH, DO), FT-IR (C-Br stretch at 550–600 cm), and elemental analysis (C: ~20%, H: ~2%, N: ~10%) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; the compound may release HBr under moisture.

- Waste Disposal : Collect brominated waste in sealed containers labeled "halogenated organics" and treat with sodium bicarbonate to neutralize residual HBr before disposal .

- Storage : Store in airtight, amber vials at 2–8°C with desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound function as a precursor in macrocyclic chemistry, and what regioselectivity challenges arise?

Methodological Answer:

- Application : Used in corrole ring expansion to synthesize hemiporphycene derivatives. React with corroles (e.g., 5,10,15-tris(4-tert-butylphenyl)corrole) in 1,2,4-trichlorobenzene at 150°C, yielding 5-hemiporphycene via regioselective insertion at the corrole’s 5-position .

- Regioselectivity Analysis : Monitor by HPLC-MS (C18 column, acetonitrile/water gradient) to distinguish between 5- and 2-substituted products. Computational modeling (DFT) predicts steric and electronic preferences for 5-substitution .

Q. What methodologies are employed to study the electrochemical properties of coordination complexes derived from pyrazine ligands?

Methodological Answer:

- Redox Behavior : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) reveals ligand-centered reductions. For Ru(III) complexes with 2,3-bis(2-pyridyl)pyrazine (DPP), observe reversible waves at −1.2 to −1.5 V vs Ag/AgCl .

- Spectroelectrochemistry : Combine CV with UV-Vis (e.g., λ shifts from 450 nm to 520 nm upon reduction) to correlate electronic transitions with redox states .

Q. How can contradictions in antimicrobial activity data for pyrazine-based complexes be resolved?

Methodological Answer:

- Data Reconciliation : Compare MIC/MBC values across studies using standardized CLSI protocols. For example, [RuCl(PAOX)(OH)]Cl shows antifungal activity (MIC = 8 μg/mL against C. albicans), while 2,3-bis(bromomethyl)quinoxaline derivatives may vary due to substituent effects .

- Structure-Activity Relationships (SAR) : Perform QSAR modeling using descriptors like logP, HOMO/LUMO gaps, and Hammett constants to rationalize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.